Bromoacetamide-PEG3-propargyl

Description

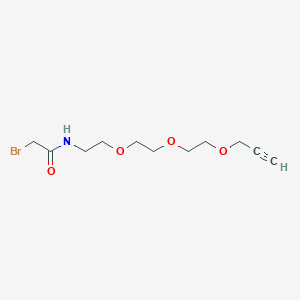

Bromoacetamide-PEG3-propargyl (CAS: 932741-11-2) is a polyethylene glycol (PEG)-based bioconjugation reagent with a molecular formula of C₁₁H₁₈BrNO₄ and a molecular weight of 328.16 (). It features three key functional groups:

- Bromoacetamide: A reactive group that selectively alkylates thiols (-SH) in cysteine residues, enabling stable covalent bonding.

- PEG3 spacer: A triethylene glycol chain enhancing hydrophilicity, solubility, and reducing steric hindrance.

- Propargyl group: Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC, "Click Chemistry") for orthogonal conjugation with azide-containing molecules.

This compound is widely used in antibody-drug conjugate (ADC) development, PROTACs (proteolysis-targeting chimeras), and protein labeling ().

Properties

IUPAC Name |

2-bromo-N-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BrNO4/c1-2-4-15-6-8-17-9-7-16-5-3-13-11(14)10-12/h1H,3-10H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAFUTKEMRDMNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCNC(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Propargyl-PEG3-Alcohol Intermediate Synthesis

The propargyl-terminated PEG3 backbone is typically synthesized via Williamson ether synthesis or nucleophilic substitution :

Propargyl Etherification

Procedure :

PEG3 Chain Elongation

Alternative Approach :

Bromoacetamide Functionalization

The hydroxyl terminus of PEG3-propargyl is converted to bromoacetamide via acylation :

Bromoacetyl Bromide Coupling

Procedure :

Alternative Reagents

-

Bromoacetic Anhydride : Reduces side reactions but requires longer reaction times (12–18 hours).

-

HATU-Mediated Coupling : For sterically hindered substrates, though cost-prohibitive at scale.

Optimization and Critical Parameters

Temperature Control

Solvent Selection

Stoichiometry and Equivalents

-

Propargyl Bromide : 1.05–1.1 equiv ensures complete mono-etherification.

-

Bromoacetyl Bromide : 1.1 equiv prevents residual hydroxyl groups.

Analytical Characterization

Spectroscopic Validation

Mass Spectrometry

Applications in PROTAC Development

This compound enables modular PROTAC assembly:

-

E3 Ligase Ligand Conjugation : Bromoacetamide alkylates thiols in VHL or CRBN ligands.

-

Target Protein Binder Coupling : CuAAC links azide-functionalized inhibitors (e.g., BET degraders) via the propargyl group.

Case Study : An et al. utilized similar linkers to degrade BRD4, achieving DC₅₀ values <10 nM .

Chemical Reactions Analysis

Types of Reactions:

Nucleophilic Substitution: Bromoacetamide-PEG3-propargyl undergoes nucleophilic substitution reactions with thiol groups, forming stable thioether bonds.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The propargyl group in this compound can react with azide-bearing compounds to form triazole linkages.

Common Reagents and Conditions:

Nucleophilic Substitution: Thiol-containing compounds, mild bases, and solvents like dimethyl sulfoxide.

CuAAC: Azide-bearing compounds, copper catalysts, and solvents like water or dimethyl sulfoxide.

Major Products:

Thioether Bonds: Formed from nucleophilic substitution reactions.

Triazole Linkages: Formed from CuAAC reactions.

Scientific Research Applications

PROTACs and Targeted Protein Degradation

Overview of PROTACs:

- PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to target proteins for degradation by the proteasome. This mechanism allows for the selective removal of proteins that contribute to disease processes, particularly in cancer and neurodegenerative disorders.

Role of Bromoacetamide-PEG3-propargyl:

- The bromoacetamide group facilitates nucleophilic substitution reactions, enabling the attachment of various targeting moieties or drug components to the PROTAC structure. The PEG spacer improves solubility and biocompatibility, essential for in vivo applications .

Case Studies:

- Recent studies have demonstrated the efficacy of PROTACs incorporating this compound in degrading specific oncogenic proteins, leading to reduced tumor growth in preclinical models.

Drug Conjugates

Antibody-Drug Conjugates (ADCs):

- This compound serves as a building block for ADCs, which combine antibodies with cytotoxic drugs to target and kill cancer cells specifically. The linker's properties enhance the stability and pharmacokinetics of the conjugate, improving therapeutic outcomes while minimizing off-target effects .

Protein-Polymer Conjugates:

- This compound is also utilized in creating protein-polymer conjugates that enhance protein stability and solubility. The incorporation of PEG helps in prolonging circulation time in the bloodstream, thereby increasing therapeutic efficacy .

Bioconjugation Techniques

Click Chemistry:

- The propargyl group allows for efficient bioconjugation through click chemistry, particularly with azide-bearing biomolecules. This method enables the precise attachment of drugs or imaging agents to biomolecules, facilitating targeted therapies .

Applications in Drug Delivery Systems:

- This compound is pivotal in developing advanced drug delivery systems, such as PEGylated nanoparticles and liposomes, which improve drug solubility and targeting capabilities. These systems can encapsulate therapeutic agents and release them at specific sites within the body .

Synthetic Pathways and Versatility

Synthesis:

- The synthesis of this compound typically involves straightforward chemical reactions that allow for scalability. Its unique structure enables further modifications, making it a valuable intermediate in synthetic organic chemistry .

Versatile Applications:

- Beyond PROTACs and ADCs, this compound's functionalities can be exploited in various fields such as:

Mechanism of Action

Bromoacetamide-PEG3-propargyl exerts its effects through its functional groups:

Bromoacetamide Group: Reacts with thiol groups to form stable thioether bonds.

Propargyl Group: Participates in CuAAC reactions to form triazole linkages. These reactions enable the compound to act as a versatile linker in various chemical and biological applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Reactivity

Key Differences:

- This compound uniquely combines thiol-targeting and Click Chemistry capabilities, enabling dual-conjugation strategies. In contrast, Propargyl-PEG3-bromide relies on nucleophilic substitution (e.g., with amines or thiols) and lacks direct thiol alkylation efficiency .

- Propargyl-PEG4-amine (CAS: 944561-44-8) introduces amine-mediated coupling but lacks the thiol specificity of bromoacetamide .

Physicochemical Properties

Key Differences:

- The t-butyl ester derivative of bromoacetamide-PEG3 has reduced solubility due to its hydrophobic protecting group, whereas this compound’s free propargyl and hydrophilic PEG3 enhance aqueous compatibility .

Biological Activity

Bromoacetamide-PEG3-propargyl is a compound that integrates a bromoacetamide moiety with a polyethylene glycol (PEG) spacer and a propargyl group. This structure is designed to enhance solubility and facilitate bioactivity through various biochemical interactions. The biological activity of this compound is primarily assessed in terms of its potential therapeutic applications, particularly in drug delivery systems and as a pharmacological agent.

The propargyl group in this compound allows for the formation of stable triazole linkages through copper-catalyzed azide-alkyne click chemistry, which is crucial for bioconjugation processes. This reaction enhances the compound's ability to interact with biomolecules, thereby increasing its therapeutic potential. The PEG spacer further improves solubility in aqueous environments, making it suitable for biological applications .

Enzyme Inhibition Studies

Recent studies have highlighted the potential of propargyl derivatives, including this compound, as inhibitors of various enzymes:

- Acetylcholinesterase (AChE) : Propargyl derivatives have shown significant inhibitory activity against AChE, which is vital for managing conditions like Alzheimer's disease. For instance, certain propargyl compounds have demonstrated IC50 values in the nanomolar range, indicating potent enzyme inhibition .

- Butyrylcholinesterase (BChE) : Similar to AChE, BChE inhibition is crucial for therapeutic strategies targeting neurodegenerative diseases. Compounds related to this compound have also exhibited significant inhibition against BChE .

Antioxidant and Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit antioxidant properties and antimicrobial activity:

- Antioxidant Activity : The presence of propargyl groups has been linked to enhanced antioxidant capabilities, which can mitigate oxidative stress in biological systems .

- Antimicrobial Activity : Studies on related compounds have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties .

Study 1: In Vitro Evaluation of Biological Activity

A recent study evaluated the biological activity of this compound using various assays:

- AChE Inhibition : The compound displayed an IC50 value comparable to established inhibitors, demonstrating its potential for treating cognitive disorders.

- Antioxidant Assays : The compound was tested using DPPH and ABTS radical scavenging methods, showing significant antioxidant activity.

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Antioxidant Activity (DPPH IC50) |

|---|---|---|---|

| This compound | 0.095 ± 0.001 | 0.093 ± 0.003 | 0.14 ± 0.01 |

Study 2: In Vivo Assessment

In vivo studies involving rodent models have indicated that this compound can penetrate the blood-brain barrier effectively, leading to improved cognitive function in models of neurodegeneration. The compound's ability to enhance neurotransmitter levels through enzyme inhibition was pivotal in these findings.

Q & A

Q. How is this compound utilized in PROTAC design, and what are common pitfalls?

- Methodological Answer :

- Bifunctional Linker Role : The bromoacetamide anchors to E3 ligase ligands (e.g., thiol-containing small molecules), while the propargyl group connects to target protein binders via click chemistry.

- Pitfalls :

- Steric Hindrance : Optimize PEG3 spacer length to balance flexibility and proximity in ternary complex formation.

- Off-Target Reactivity : Pre-screen linker stability in cellular lysates to avoid premature degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.